molecular formula C14H17NO3 B3039678 Methyl 6-(diethylamino)benzofuran-2-carboxylate CAS No. 126174-11-6

Methyl 6-(diethylamino)benzofuran-2-carboxylate

Cat. No. B3039678
Key on ui cas rn: 126174-11-6
M. Wt: 247.29 g/mol
InChI Key: ZKTUFCFRLOFBMD-UHFFFAOYSA-N
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Patent
US04973694

Procedure details

To a 250 mL three necked, round bottom flask equipped with a mechanical stirrer, reflux condenser, and Y-tube with a rubber septum and nitrogen inlet was added 1.8 gm (45 mmol) of 60% sodium hydride in mineral oil. After washing twice with 20 mL of hexanes, 150 mL of THF was added, followed by the rapid dropwise addition via transfer syringe of 3.86 gm (20 mmol) of 4-(N,N-diethylamino)-2-hydroxy benzaldehyde, dissolved in 50 mL of tetrahydrofuran (THF). The flask was placed in an 80° C. oil bath and stirred vigorously for 5 minutes, at which time 2.08 mL (20 mmol) of methyl bromoacetate was added in one portion. Sodium bromide precipitated from solution and vigorous stirring had to be maintained throughout. The suspension was refluxed for 80 minutes, allowed to cool to room temperature, and diluted with 75 mL of diethyl ether. The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride. The phases were separated and the aqueous phase extracted with 100 mL of diethyl ether (Et2O). The combined organic phases were washed with 20 mL 1 N NaOH and 20 mL water. After drying (MgSO4), the solvent was removed by rotary evaporation and the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15") to yield 2.23 gm (45.3%) of the product as a colorless oil. Field desorption mass spectrum: m/e 247 (M+). Anal. Calcd. for C14H17NO3C,: 68.0; H, 6.9; N, 5.7. Found: C, 67.9; H, 6.8., N, 5.8. 1H 270 NMR (CDCl3): δ6.7 (m, 2H, ArHa,b), 7.4 (m, 2H, ArHc,d).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Three
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
45.3%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([N:5]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([OH:16])[CH:9]=1)[CH2:6][CH3:7])[CH3:4].Br[CH2:18][C:19]([O:21][CH3:22])=[O:20]>O1CCCC1>[CH2:3]([N:5]([C:8]1[CH:15]=[CH:14][C:11]2[CH:12]=[C:18]([C:19]([O:21][CH3:22])=[O:20])[O:16][C:10]=2[CH:9]=1)[CH2:6][CH3:7])[CH3:4] |f:0.1|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.86 g
Type
reactant
Smiles
C(C)N(CC)C1=CC(=C(C=O)C=C1)O
Step Four
Name
Quantity
2.08 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
WASH
Type
WASH
Details
After washing twice with 20 mL of hexanes, 150 mL of THF
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was placed in an 80° C.
ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
Sodium bromide precipitated from solution
TEMPERATURE
Type
TEMPERATURE
Details
to be maintained throughout
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 80 minutes
Duration
80 min
ADDITION
Type
ADDITION
Details
diluted with 75 mL of diethyl ether
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the slow dropwise addition of 50 mL of dilute aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 100 mL of diethyl ether (Et2O)
WASH
Type
WASH
Details
The combined organic phases were washed with 20 mL 1 N NaOH and 20 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residual oil purified by flash chromatography (CH2Cl2 ; SiO2, 11/2×15")

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C=1C=CC2=C(OC(=C2)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 45.3%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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